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Compound of Interest

Compound Name: MI-2-2

Cat. No.: B609020

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism
of action of MI-2-2, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia
(MLL) protein-protein interaction. The information is compiled from peer-reviewed scientific
literature and is intended for a technical audience engaged in drug discovery and development.

Quantitative Binding Affinity Data

MI-2-2 was developed as a second-generation inhibitor, demonstrating a significant
improvement in binding affinity for menin compared to its predecessor, MI-2.[1][2] The following
tables summarize the key quantitative metrics that define the interaction between MI-2-2 and

menin.

Table 1: Dissociation Constant (Kd) of MI-2-2 and Related Compounds with Menin

Compound Kd (nM) Method Reference
Isothermal Titration

MI-2-2 22 _ [1][2]
Calorimetry (ITC)
Isothermal Titration

MI-2 158 [2]

Calorimetry (ITC)

Table 2: Inhibitory Concentration (IC50) of MI-2-2 Against Menin-MLL Interactions
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Inhibitor MLL Fragment IC50 (nM) Assay Type Reference
MBM1 (MLL4- Fluorescence

MI-2-2 46 o [1][2]
15) Polarization
MBM1 & MBM2 Fluorescence

MI-2-2 520 o [1][2]
(MLL4-43) Polarization

Fluorescence
MI-2 MBM1 446 o [2]
Polarization

Mechanism of Action

MI-2-2 functions as a competitive inhibitor, directly binding to the MLL-binding pocket on menin.
[1][2] This action physically obstructs the interaction between menin and the N-terminal region
of MLL or its oncogenic fusion proteins. The MLL protein interacts with menin through a
bivalent mode, utilizing two distinct motifs: MBM1 (menin-binding motif 1) and MBM2.[3] MI-2-2
is highly effective at disrupting the high-affinity interaction at the MBM1 site.[3] This initial
displacement is crucial for the subsequent dissociation of the entire MLL protein, leading to the
downregulation of downstream target genes, such as Hoxa9 and Meis1, which are critical for
leukemogenesis.[4][5]

A proposed two-step mechanism for the inhibition of the bivalent menin-MLL interaction by Mi-
2-2 is as follows:

e MI-2-2 binds to the MBML1 site on menin, displacing this high-affinity motif of MLL.

e The menin-MLL complex, now held together only by the weaker MBM2 interaction, becomes
unstable and dissociates.[3]

This mechanism effectively reverses the oncogenic activity of MLL fusion proteins in leukemia.

[4]
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Mechanism of MI-2-2 Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the
binding affinity of MI-2-2 to menin.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of MI-2-2 to displace a fluorescently
labeled MLL peptide from menin.

Workflow:

Prepare Reagents:

- Menin Protein a a -
Mix Menin and Add Serial Dilutions Read Fluorescence Analyze Data
@_' ° Flu(_jl;:ls;e_gltmt;;espude Fluorescent MLL Peptide Incubate of MI-2-2 Incubate Polarization (Calculate 1C50) }_’e

- FP Buffer
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Fluorescence Polarization Assay Workflow

Detailed Protocol:

+ Reagents and Buffers:

[¢]

FP Reaction Buffer: 50 mM Tris-HCI (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% BSA.
[6]

Menin Protein: Recombinant human menin protein. A final concentration of approximately
200 nM is used in the assay.[6]

Fluorescent MLL Peptide: A 12-amino acid MLL-derived peptide (representing MBM1)
labeled at the N-terminus with a fluorophore (e.g., fluorescein or Texas Red). A final
concentration of 25-50 nM is typically used.[6]

MI-2-2: Prepare a stock solution in DMSO and create a serial dilution series in FP buffer to
achieve the desired final concentrations for the dose-response curve.

o Assay Procedure:

Dispense the mixture of menin protein and the fluorescently labeled MLL peptide into the
wells of a black, non-binding 384-well microplate.[7]

Add the serially diluted MI-2-2 compound or DMSO (as a vehicle control) to the wells.
Incubate the plate at room temperature for 30 minutes, protected from light.[7]

Measure the fluorescence polarization using a suitable plate reader. For a fluorescein-
labeled peptide, excitation is typically at 485 nm and emission is at 535 nm.[7]

o Data Analysis:

o

[e]

The percentage of inhibition is calculated based on the change in polarization values
relative to the controls (no inhibitor and free peptide).

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal
curve using graphing software.[7]
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Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between MI-2-2
and menin, allowing for the determination of the dissociation constant (Kd), stoichiometry (n),
and enthalpy (AH).

Workflow:

Load Menin into o Analyze Data:
Sample Celland injoc M1 22 g erin Ffr Each necion Filto Bnding Mode}
MI-2-2 into Syringe . ! (Determine Kd, n, AH)

Prepare Samples:
- Menin in Cell

- MI-2-2 in Syringe

(in identical buffer)

Click to download full resolution via product page
Isothermal Titration Calorimetry Workflow
Detailed Protocol:
e Sample Preparation:

o Buffer: Both the menin protein and the MI-2-2 solution must be in an identical, extensively
dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM Tris-HCI (pH 7.5),
150 mM NacCl, and 1 mM TCEP.

o Menin (in cell): Prepare a solution of purified menin at a concentration of 5-10 uM.[8] The
sample should be centrifuged or filtered to remove any aggregates.

o MI-2-2 (in syringe): Prepare a solution of MI-2-2 at a concentration 10-fold higher than the
menin concentration (e.g., 50-100 uM).[8] Ensure the final DMSO concentration is
identical in both the cell and syringe solutions if DMSO is required for solubility.

e Experimental Setup:
o Set the experimental temperature, typically 25°C.

o Load the menin solution into the sample cell and the MI-2-2 solution into the injection

syringe of the ITC instrument.
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o Titration:

o Perform a series of small (e.g., 2-10 pL) injections of the MI-2-2 solution into the menin-
containing sample cell.[8]

o Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180
seconds).

e Data Analysis:
o The raw data (heat change per injection) is integrated to generate a binding isotherm.

o This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model)
using the manufacturer's software to determine the thermodynamic parameters (Kd, n,
AH).

Co-Immunoprecipitation (Co-IP)

This assay is used to validate the disruption of the menin-MLL interaction by MI-2-2 within a
cellular context.

Detailed Protocol:
e Cell Culture and Treatment:

o Use a cell line that expresses a tagged MLL fusion protein (e.g., HEK293 cells transfected
with Flag-MLL-AF9).[2][9]

o Treat the cells with varying concentrations of MI-2-2 or a vehicle control (DMSO) for a

specified period.
e Cell Lysis:

o Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to
release cellular proteins.

e Immunoprecipitation:
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o Incubate the cell lysates with an antibody against the tag on the MLL fusion protein (e.g.,
anti-Flag antibody) that is coupled to magnetic or agarose beads.[2]

o This will pull down the MLL fusion protein and any interacting partners.

e Washing and Elution:
o Wash the beads several times to remove non-specifically bound proteins.
o Elute the protein complexes from the beads.
o Western Blotting:
o Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
o Probe the membrane with antibodies against both menin and the MLL fusion protein tag.

o Adecrease in the amount of co-precipitated menin in the MI-2-2-treated samples
compared to the control indicates disruption of the interaction.[2]

Chromatin Immunoprecipitation (ChlP)

ChIP assays are performed to demonstrate that the inhibition of the menin-MLL interaction by
MI-2-2 leads to the dissociation of this complex from the promoter regions of target genes like
Hoxa9.

Detailed Protocol:
e Cell Treatment and Cross-linking:

o Treat MLL-rearranged leukemia cells (e.g., those transformed with MLL-AF9) with MI-2-2
or DMSO.[4]

o Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture
medium.

e Chromatin Preparation:
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o Lyse the cells and sonicate the nuclear fraction to shear the chromatin into small
fragments (typically 200-1000 bp).

e Immunoprecipitation:

o Incubate the sheared chromatin with antibodies against menin, the MLL fusion protein, or
specific histone modifications (e.g., H3K4me3, H3K79me2).[4]

o Use protein A/G beads to precipitate the antibody-chromatin complexes.
e Washing and Elution:

o Wash the beads to remove non-specific chromatin.

o Elute the chromatin from the beads and reverse the protein-DNA cross-links.
o DNA Purification and Analysis:

o Purify the DNA from the samples.

o Use quantitative real-time PCR (gPCR) with primers specific for the promoter regions of
target genes (e.g., Hoxa9) to quantify the amount of precipitated DNA.[4]

o Areduction in the amount of DNA immunoprecipitated with menin or MLL-fusion
antibodies in MI-2-2-treated cells indicates that the inhibitor has displaced the complex
from the gene promoter.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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